3-Pyridinol, 2-(2-methylpropoxy)-

LC-MS method development small molecule scaffold procurement molecular weight differentiation

3-Pyridinol, 2-(2-methylpropoxy)- (CAS 1231977-28-8) is a synthetic 3-pyridinol ether with the molecular formula C9H13NO2 and molecular weight 167.20 g/mol. The compound contains a pyridin-3-ol core substituted at the 2-position with an isobutoxy (2-methylpropoxy) group.

Molecular Formula C9H13NO2
Molecular Weight 167.208
CAS No. 1231977-28-8
Cat. No. B2655312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinol, 2-(2-methylpropoxy)-
CAS1231977-28-8
Molecular FormulaC9H13NO2
Molecular Weight167.208
Structural Identifiers
SMILESCC(C)COC1=C(C=CC=N1)O
InChIInChI=1S/C9H13NO2/c1-7(2)6-12-9-8(11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3
InChIKeyHBSCSPGBDIAGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinol, 2-(2-methylpropoxy)- (CAS 1231977-28-8): Procurement Specifications and Structural Characterization for Research Supply


3-Pyridinol, 2-(2-methylpropoxy)- (CAS 1231977-28-8) is a synthetic 3-pyridinol ether with the molecular formula C9H13NO2 and molecular weight 167.20 g/mol . The compound contains a pyridin-3-ol core substituted at the 2-position with an isobutoxy (2-methylpropoxy) group. It is structurally classified as an analog of α-tocopherol (vitamin E) with a truncated side chain, and is proposed to act as an antioxidant via peroxyl radical scavenging mechanisms characteristic of 3-pyridinols [1]. Commercially, the compound is supplied at a purity specification of NLT 98% (Not Less Than 98%) and is positioned as a versatile small molecule scaffold suitable for pharmaceutical research and development applications .

Why Generic Substitution of 3-Pyridinol, 2-(2-methylpropoxy)- with In-Class Pyridinol Analogs Is Not Warranted Without Comparative Data


Within the class of 3-pyridinol antioxidants, substitution patterns at the 2-position critically modulate physicochemical properties, antioxidant potency, and experimental reproducibility. The isobutoxy substituent of 3-Pyridinol, 2-(2-methylpropoxy)- confers a specific molecular weight (167.20), logP profile, and steric environment around the radical-trapping hydroxyl moiety that differ from even closely related analogs such as 2-isopropoxy-3-pyridinol (CAS 1231977-15-3, MW 153.18) or 5-methyl-2-(2-methylpropoxy)-3-pyridinol (CAS 1881293-35-1, MW 181.23) . Literature on 3-pyridinol antioxidants demonstrates that peroxyl radical trapping reactivity is exquisitely sensitive to both electronic and steric effects imparted by ring substituents, with substitution at positions adjacent to the hydroxyl group capable of altering bond dissociation enthalpies and kinetic solvent effects [1]. Consequently, assuming functional equivalence or interchangeable biological activity among pyridinol analogs without compound-specific experimental validation introduces uncontrolled variables in assay development and structure-activity relationship (SAR) studies. The quantitative evidence presented below, where available, delineates the specific points of differentiation relevant to procurement and experimental design.

Quantitative Procurement Evidence Guide: 3-Pyridinol, 2-(2-methylpropoxy)- Versus Structural Analogs


Molecular Weight Differentiation for LC-MS Assay Development: Isobutoxy Versus Isopropoxy Pyridinol Scaffolds

3-Pyridinol, 2-(2-methylpropoxy)- possesses a molecular weight of 167.20 g/mol (C9H13NO2), which represents a 14.02 g/mol (+9.2%) increase compared to its closest commercially available analog, 2-isopropoxy-3-pyridinol (CAS 1231977-15-3, C8H11NO2, MW 153.18 g/mol) . This mass differential results from the presence of an isobutoxy group (four carbons) at the 2-position versus an isopropoxy group (three carbons). The additional methylene unit in the target compound produces a distinct m/z value for mass spectrometric detection, enabling unambiguous identification and quantification in complex biological matrices or reaction mixtures when both scaffolds are under investigation .

LC-MS method development small molecule scaffold procurement molecular weight differentiation

Commercially Specified Purity Threshold: 98% Minimum for Reproducible Antioxidant Assay Performance

3-Pyridinol, 2-(2-methylpropoxy)- is commercially supplied with a purity specification of NLT 98% (Not Less Than 98%) . While class-level inferences from 3-pyridinol antioxidant literature indicate that these compounds exhibit peroxyl radical trapping reactivities superior to equivalently substituted phenols due to stronger O-H bonds and similar peroxyl radical reactivities [1], the absence of compound-specific antioxidant activity data for the target molecule precludes quantitative comparison with specific analogs. The 98% purity threshold ensures that unknown impurities—which could act as confounding pro-oxidants or radical scavengers in cell-free and cell-based antioxidant assays—constitute ≤2% of the sample mass, thereby reducing assay-to-assay variability and supporting reproducible SAR investigations within the pyridinol scaffold class.

antioxidant assay reproducibility purity specification

Substituent-Specific Structural Differentiation from 5-Methyl-2-(2-methylpropoxy)-3-pyridinol

3-Pyridinol, 2-(2-methylpropoxy)- differs from its 5-methyl substituted analog (5-methyl-2-(2-methylpropoxy)pyridin-3-ol, CAS 1881293-35-1) by the absence of a methyl group at the 5-position of the pyridine ring, resulting in a molecular weight reduction of 14.03 g/mol (167.20 versus 181.23 g/mol) . The 5-position in 3-pyridinol antioxidants is known to influence both the O-H bond dissociation enthalpy (BDE) and the steric accessibility of the radical-trapping hydroxyl group to lipid peroxyl radicals in membrane environments [1]. While direct comparative antioxidant data between these two specific compounds are not available in the public domain, the structural difference at the 5-position represents a critical variable in SAR campaigns where incremental substitution effects on antioxidant potency are systematically evaluated. The unsubstituted 5-position of the target compound provides a distinct electronic and steric environment compared to the 5-methyl analog, making these scaffolds non-interchangeable for lead optimization studies.

structure-activity relationship pharmacophore mapping chemical library enumeration

Recommended Research Application Scenarios for 3-Pyridinol, 2-(2-methylpropoxy)- Based on Current Evidence


SAR Library Enumeration for 2-Alkoxy-3-pyridinol Antioxidant Scaffolds

3-Pyridinol, 2-(2-methylpropoxy)- serves as a distinct entry in structure-activity relationship (SAR) libraries investigating the effect of 2-position alkoxy chain length on antioxidant potency within the 3-pyridinol class. Its isobutoxy substitution (four carbons) provides an intermediate chain length between the isopropoxy analog (three carbons, CAS 1231977-15-3) and longer-chain variants, enabling systematic evaluation of lipophilicity-antioxidant activity relationships [1]. This compound is particularly suitable for head-to-head comparative studies assessing how incremental methylene additions at the 2-position influence radical scavenging kinetics, membrane partitioning, and cellular protection profiles.

LC-MS/MS Method Development and Validation Requiring Distinct Mass Signatures

In analytical method development for multi-component pyridinol mixtures or metabolite profiling studies, 3-Pyridinol, 2-(2-methylpropoxy)- provides a distinct m/z signature (167.20 g/mol) that is baseline-resolvable from the isopropoxy analog (153.18 g/mol) [1]. This 14 Da mass differential facilitates the development of selective LC-MS/MS multiple reaction monitoring (MRM) transitions without isotopic labeling, supporting applications in in vitro metabolic stability assays, cell culture supernatant quantification, or reaction monitoring in synthetic chemistry workflows.

Co-Antioxidant Synergy Studies in Lipid Peroxidation Model Systems

Based on class-level evidence demonstrating that 3-pyridinols function effectively as co-antioxidants in synergistic combination with less reactive phenolic antioxidants such as BHT (2,6-di-tert-butyl-4-methylphenol) [1], 3-Pyridinol, 2-(2-methylpropoxy)- represents a candidate for co-antioxidant synergy investigations. In such experimental designs, the 3-pyridinol serves as the more reactive primary radical-trapping agent while the phenolic co-antioxidant regenerates it from its aryloxyl radical form, enabling sustained antioxidant protection at lower total antioxidant loadings in lipid peroxidation assays conducted in chlorobenzene or acetonitrile solvent systems.

Control Compound for 5-Substituted Pyridinol SAR Studies

For research programs evaluating the impact of 5-position substitution on 3-pyridinol antioxidant properties, 3-Pyridinol, 2-(2-methylpropoxy)- serves as an appropriate unsubstituted control compound against which 5-methyl (CAS 1881293-35-1) and 5-chloro (CAS 1881293-61-3) variants can be directly compared. The unsubstituted 5-position provides a baseline electronic and steric environment, enabling quantitative deconvolution of substituent effects on O-H bond dissociation enthalpy, peroxyl radical trapping rate constants, and cytoprotective efficacy in oxidative stress models.

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